4-(2-Oxo-2H-1-benzopyran-3-carbonyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Oxo-2H-1-benzopyran-3-carbonyl)benzonitrile is a chemical compound that belongs to the class of benzopyran derivatives Benzopyrans are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Oxo-2H-1-benzopyran-3-carbonyl)benzonitrile typically involves the reaction of salicylaldehyde with alkyl cyanoacetates. This reaction forms the stable compound 2-oxo-2H-1-benzopyran-3-carbonitrile, which can then be further reacted to produce the desired compound . The reaction conditions often involve the use of ammonium acetate and malononitrile, with the process being carried out under reflux conditions in ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(2-Oxo-2H-1-benzopyran-3-carbonyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where different substituents replace existing groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
4-(2-Oxo-2H-1-benzopyran-3-carbonyl)benzonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2-Oxo-2H-1-benzopyran-3-carbonyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules . These interactions can modulate various cellular processes, contributing to the compound’s biological activities.
Comparison with Similar Compounds
Similar Compounds
4-Oxo-4H-1-benzopyran-2-carboxylic acid: This compound shares a similar benzopyran core structure but differs in its functional groups.
4-{[(2-Oxo-1(2H)-pyridinyl)oxy]carbonyl}benzonitrile: Another structurally related compound with different substituents.
Uniqueness
4-(2-Oxo-2H-1-benzopyran-3-carbonyl)benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
77031-63-1 |
---|---|
Molecular Formula |
C17H9NO3 |
Molecular Weight |
275.26 g/mol |
IUPAC Name |
4-(2-oxochromene-3-carbonyl)benzonitrile |
InChI |
InChI=1S/C17H9NO3/c18-10-11-5-7-12(8-6-11)16(19)14-9-13-3-1-2-4-15(13)21-17(14)20/h1-9H |
InChI Key |
FFMLOIJFSJDTTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.